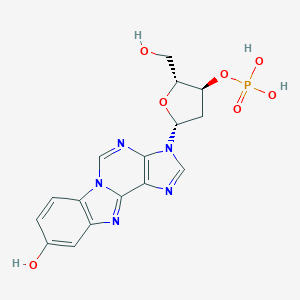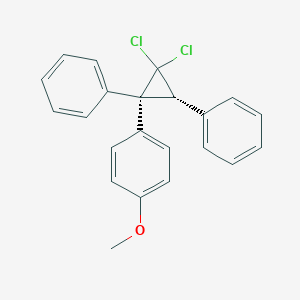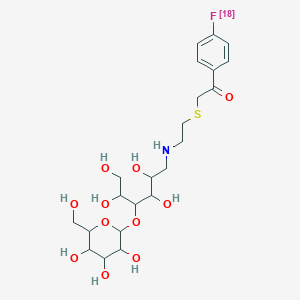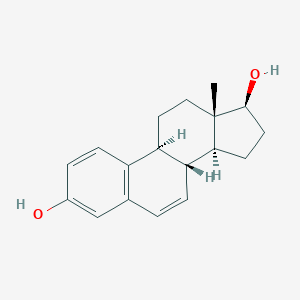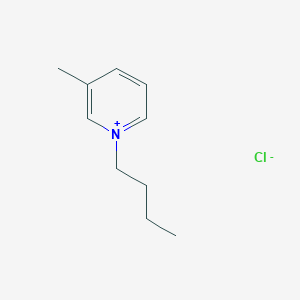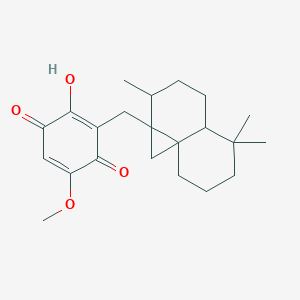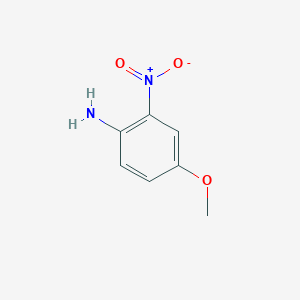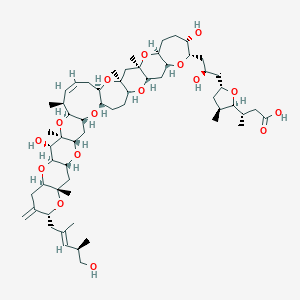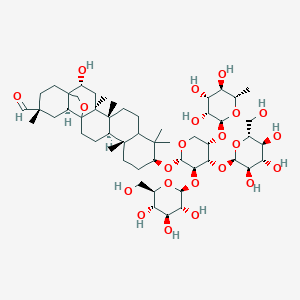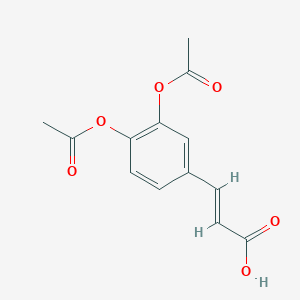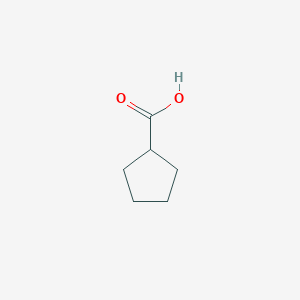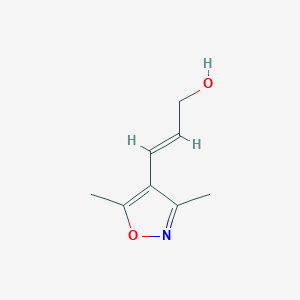
3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DIMBOA, and it is a member of the benzoxazinoid family of compounds. DIMBOA is found in a variety of plants, including maize, wheat, and rye, where it functions as a natural defense against herbivores and pathogens.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in plant defense pathways. Specifically, this compound has been shown to inhibit the activity of chitinases and β-glucosidases, which are important for the degradation of fungal cell walls.
Effets Biochimiques Et Physiologiques
Studies have also shown that 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol has a number of biochemical and physiological effects. For example, it has been shown to induce the production of reactive oxygen species (ROS) in plants, which can help to activate defense pathways. Additionally, this compound has been shown to have antimicrobial activity against a variety of plant pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol in lab experiments is that it is a naturally occurring compound that is relatively easy to synthesize. Additionally, this compound has been extensively studied, and there is a wealth of information available on its properties and potential applications. However, one limitation of using this compound is that it may have variable effects depending on the specific plant species and environmental conditions.
Orientations Futures
There are a number of potential future directions for research on 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol. Some possible areas of focus include:
1. Developing new methods for synthesizing this compound more efficiently and cost-effectively.
2. Investigating the potential of this compound as a natural pesticide for use in agriculture.
3. Studying the effects of this compound on plant-microbe interactions, including its potential as a tool for promoting beneficial soil microbiota.
4. Exploring the potential of this compound as a therapeutic agent for human diseases, such as cancer.
Overall, 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and potential advantages and limitations in different contexts.
Méthodes De Synthèse
The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol can be achieved through a variety of methods. One common method involves the reaction of 2-acetyl-1,3-dimethylimidazolium iodide with hydroxylamine hydrochloride to form the corresponding oxime. This oxime can then be converted to the final product through a series of reactions involving acid-catalyzed dehydration and reduction.
Applications De Recherche Scientifique
One of the primary applications of 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol in scientific research is as a tool for studying plant defense mechanisms. Researchers have found that this compound is effective at deterring herbivores and pathogens, and it may be possible to use it to develop new strategies for crop protection.
Propriétés
Numéro CAS |
135510-61-1 |
|---|---|
Nom du produit |
3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H11NO2/c1-6-8(4-3-5-10)7(2)11-9-6/h3-4,10H,5H2,1-2H3/b4-3+ |
Clé InChI |
MWXHDNLJGDCKAI-ONEGZZNKSA-N |
SMILES isomérique |
CC1=C(C(=NO1)C)/C=C/CO |
SMILES |
CC1=C(C(=NO1)C)C=CCO |
SMILES canonique |
CC1=C(C(=NO1)C)C=CCO |
Synonymes |
2-Propen-1-ol,3-(3,5-dimethyl-4-isoxazolyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



